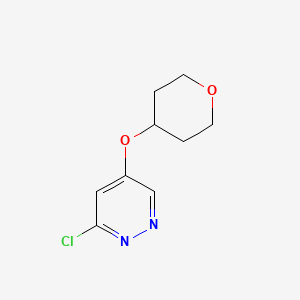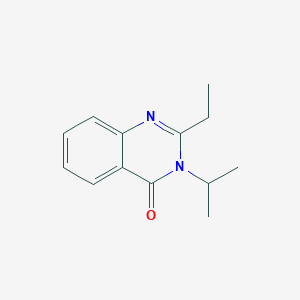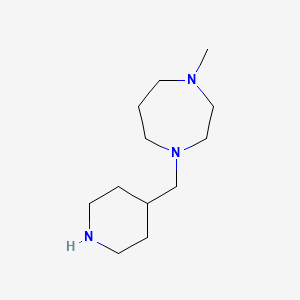
4-((6-Chloropyridazin-3-yl)methyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((6-Chloropyridazin-3-yl)methyl)morpholine is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.66 g/mol . It is a heterocyclic compound that contains both a pyridazine ring and a morpholine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Chloropyridazin-3-yl)methyl)morpholine typically involves the reaction of 6-chloropyridazine with morpholine under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the morpholine ring is introduced to the chloropyridazine moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-((6-Chloropyridazin-3-yl)methyl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group on the pyridazine ring.
Oxidation and Reduction:
Catalytic Reactions: It can act as a catalyst in certain reactions, such as the allylation of alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases like potassium carbonate and solvents like DMF.
Catalytic Reactions: Reagents such as allyl magnesium bromide can be used in the presence of this compound as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions typically yield products where the chloro group is replaced by the nucleophile.
Scientific Research Applications
4-((6-Chloropyridazin-3-yl)methyl)morpholine has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 4-((6-Chloropyridazin-3-yl)methyl)morpholine involves its interaction with specific molecular targets. . The exact molecular pathways and targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-(6-Chloropyridin-3-yl)methyl)morpholine: This compound is similar in structure but contains a pyridine ring instead of a pyridazine ring.
3-Chloro-6-Morpholinopyridazine: Another similar compound with slight variations in the positioning of the morpholine and chloro groups.
Uniqueness
4-((6-Chloropyridazin-3-yl)methyl)morpholine is unique due to its specific combination of a pyridazine ring and a morpholine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in research and development for creating new compounds and studying various chemical and biological processes.
Properties
Molecular Formula |
C9H12ClN3O |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
4-[(6-chloropyridazin-3-yl)methyl]morpholine |
InChI |
InChI=1S/C9H12ClN3O/c10-9-2-1-8(11-12-9)7-13-3-5-14-6-4-13/h1-2H,3-7H2 |
InChI Key |
DFJKCOSBOBZQOX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid](/img/structure/B11888596.png)





![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine hydrochloride](/img/structure/B11888647.png)

![(6aS)-2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one](/img/structure/B11888659.png)



![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11888684.png)
![8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11888687.png)
